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Welcome to the technical support center for researchers, scientists, and drug development
professionals working with Silicon-28 (22Si) quantum devices. This resource provides
troubleshooting guides and frequently asked questions (FAQs) to address common challenges
related to charge noise in your experiments.

Frequently Asked Questions (FAQSs)

Q1: What is charge noise and why is it a problem for my 28Si quantum device?

A: Charge noise refers to random fluctuations in the local electrostatic environment of your
quantum dot qubits. These fluctuations are a primary source of decoherence in silicon spin
qubits, limiting the fidelity of both single and two-qubit gates.[1][2][3] In 28Si devices, while the
nuclear spin environment is quiet, charge noise remains a significant hurdle.[1] The fluctuating
electric fields can alter the exchange interaction between spins and the Larmor frequency,
leading to computational errors.[1]

Q2: What are the common sources of charge noise in my device?

A: The primary sources of charge noise are electrical defects, often modeled as two-level
fluctuators (TLFs), located at various interfaces and within the bulk material of your device.[4]
[5][6] Key locations for these charge traps include:

» Semiconductor-Dielectric Interface: The interface between the silicon quantum well and the
gate dielectric (e.g., SiO2 or Al20s) is a major contributor to charge noise.[7][8][9]
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» Surface of the Semiconductor: Defects near the surface can also introduce significant
electrostatic fluctuations.[7]

» Within the Dielectric Layer: Traps within the gate oxide can capture and release charges,
causing noise.

» Impurity Atoms and Dislocations: Unintentional impurities or crystal defects within the silicon
or SiGe layers can act as charge traps.[8]

Q3: I am observing rapid dephasing of my qubit. Could this be caused by charge noise?

A: Yes, rapid dephasing is a classic symptom of significant charge noise. Charge fluctuations
cause random variations in the qubit's energy levels, leading to a loss of phase coherence.

This is a major obstacle to achieving high-fidelity quantum operations.[3] Specifically, charge
noise induces fluctuations in the exchange interaction, which is critical for two-qubit gates.[1]

Q4: How can | determine if the noise I'm seeing is correlated between my qubits?

A: In compact quantum dot arrays, it is common to observe spatial correlations in charge noise,
which can be detrimental to quantum error correction.[10] You can investigate noise
correlations by performing noise spectroscopy on two neighboring qubits simultaneously. The
presence of strong cross-correlations in the noise spectra of the two qubits, as well as
correlations between the qubit frequencies and their exchange interaction, indicates a common
source of charge noise affecting both.[10]

Troubleshooting Guides
Problem: High level of low-frequency (1/f) noise
observed in my measurements.

This is a common manifestation of charge noise, often attributed to a collection of two-level
fluctuators with a wide range of switching times.[6][11]

Possible Causes & Solutions:
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Cause Suggested Mitigation Strategy

Improve surface passivation techniques during
Surface and Interface Traps fabrication. Annealing steps can sometimes
reduce the density of interface traps.

Experiment with different gate dielectric
Dielectric Qualit materials or deposition methods. Thinner, high-
ielectric Quali
Y quality gate oxides tend to exhibit lower noise.

[7112]

Ensure the use of high-purity 226Si and SiGe
Material Purit layers to minimize charge traps from impurity
aterial Puri
Y atoms. Thinning the silicon quantum well has

been shown to reduce charge noise.[8]

The level of charge noise can sometimes be

tuned by adjusting gate voltages.[13] Operating
Device Tuning the qubit at "sweet spots” where it is less

sensitive to electric field fluctuations can

significantly improve coherence times.[14]

Problem: Two-qubit gate fidelity is lower than expected.

Low two-qubit gate fidelity is often a direct consequence of charge noise affecting the

exchange interaction between qubits.[1]

Possible Causes & Solutions:
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Cause Suggested Mitigation Strategy

Implement dynamical decoupling sequences
Fluctuations in Exchange Interaction during the two-qubit gate operation to filter out

low-frequency noise.[2][6]

The effect of charge noise on the exchange
_ . _ interaction can be non-linear.[1] Characterize
Non-linear Noise Coupling ) ) )
this non-linearity to develop more accurate gate

control pulses.

If the noise is correlated between the qubits, this

can be a significant source of error.[10]
Correlated Noise Understanding the nature of these correlations

is the first step toward designing noise-resilient

gate operations.

Experimental Protocols

Protocol 1: Charge Noise Spectroscopy using a
Quantum Dot Charge Sensor

This protocol outlines the steps to measure the charge noise spectrum of a quantum dot using
a nearby sensor quantum dot.

Methodology:
e Device Preparation:

o Cool down the 28Si/SiGe device with a double quantum dot and a nearby charge sensor
quantum dot to cryogenic temperatures (e.g., < 100 mK).[8]

o Tune the device to form a quantum dot under the desired gate and a sensor dot that is
sensitive to the charge state of the main dot.

e Sensor Calibration:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://arxiv.org/abs/2103.02448
https://arxiv.org/html/2407.05439v2
https://www.researchgate.net/publication/358668247_Impact_of_charge_noise_on_electron_exchange_interactions_in_semiconductors
https://indico.nbi.ku.dk/event/1844/contributions/13568/contribution.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10011559/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Apply a source-drain bias across the sensor dot and measure its current as a function of a
plunger gate voltage to observe Coulomb peaks.[8][15]

o Position the gate voltage on the flank of a Coulomb peak where the sensor current is most
sensitive to changes in the local electrostatic environment.[15]

o Noise Measurement:

o With the sensor biased at its most sensitive operating point, measure the fluctuations in
the sensor current over time using a low-noise current preamplifier and a spectrum
analyzer.[12]

o Record the current noise power spectral density, SI(f).
o Conversion to Charge Noise:

o Determine the lever arm (a), which relates the change in gate voltage to a change in the
electrochemical potential of the dot. This can be extracted from the Coulomb diamond
measurements.[15]

o Convert the measured current noise spectrum to a charge noise spectrum, Se(f), using
the transconductance (dI/dVg) of the sensor and the lever arm.

Protocol 2: Mitigating Charge Noise with Dynamical
Decoupling

This protocol describes how to use dynamically decoupled exchange oscillations to suppress
the effects of low-frequency charge noise on a singlet-triplet qubit.

Methodology:
e Qubit Initialization:

o Initialize a two-electron singlet-triplet qubit in the singlet state, S(2,0), where both electrons
are in the same dot.

e Pulse Sequence:
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o Apply a voltage pulse to the appropriate gates to move the qubit to a detuning point where
the exchange interaction, J, is non-zero, initiating coherent oscillations between the singlet
(S) and triplet (To) states.

o During this evolution, apply a sequence of 1t pulses (e.g., Carr-Purcell-Meiboom-Gill -
CPMG sequence) that refocus the qubit evolution and filter out low-frequency noise.[2][6]
The number of 1t pulses can be varied to probe different frequency components of the
noise.

e Readout:
o After the evolution time, pulse the qubit back to the (2,0) charge region for readout.

o Measure the probability of being in the singlet state using spin-to-charge conversion and a
charge sensor.

e Analysis:

o By measuring the coherence of the exchange oscillations as a function of the number of 1t
pulses, you can characterize the charge noise spectrum at different frequencies.[2]

Visualizations
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Caption: Sources of charge noise affecting a quantum dot qubit in a Si-28 device.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1257143#strategies-for-mitigating-charge-noise-in-silicon-28-quantum-devices
https://www.benchchem.com/product/b1257143#strategies-for-mitigating-charge-noise-in-silicon-28-quantum-devices
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1257143?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

